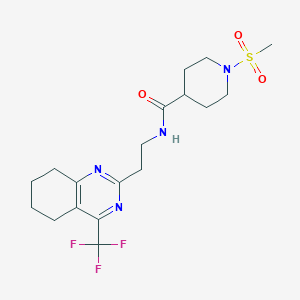

1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H25F3N4O3S and its molecular weight is 434.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are subsequently combined under specific conditions. A common approach includes:

Formation of the piperidine ring through cyclization reactions.

Introduction of the methylsulfonyl group via sulfonation.

Attachment of the tetrahydroquinazolin ring through nucleophilic substitution or similar reactions.

Final coupling with trifluoromethyl-containing intermediates.

Each step requires careful control of temperature, pressure, and the use of catalysts to ensure the desired product's yield and purity.

Industrial Production Methods: Scaling up the production involves optimizing the synthetic route for industrial applications. This includes streamlining the reaction steps, employing cost-effective reagents, and ensuring environmental sustainability. Reactor design and continuous flow techniques are often used to enhance efficiency and consistency in large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes: 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, such as:

Oxidation: The compound can be oxidized to introduce further functional groups, potentially enhancing its reactivity and application scope.

Reduction: Reduction reactions can modify specific parts of the molecule, such as reducing ketones to alcohols, altering its chemical properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others, tailoring the compound's functionality.

Common Reagents and Conditions: The reactions typically use reagents like sulfuric acid for sulfonation, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. Solvents such as dichloromethane, ethanol, or dimethyl sulfoxide (DMSO) are commonly employed, with reactions conducted under controlled temperatures and atmospheric conditions to maximize efficiency.

Major Products Formed: The primary products include modified derivatives of this compound, which can possess enhanced reactivity or specific properties tailored for particular applications.

Scientific Research Applications: The compound is valuable in various fields of scientific research:

Chemistry: It serves as a building block in organic synthesis, aiding in the development of more complex molecules for various applications.

Biology: Researchers study its interactions with biological molecules, exploring its potential as a pharmaceutical agent or biochemical tool.

Industry: It finds use in manufacturing specialty chemicals, materials science, and potentially as a catalyst in specific industrial processes.

Mechanism of Action: this compound exerts its effects through interactions with molecular targets. The trifluoromethyl group, for instance, can enhance binding affinity to certain proteins or receptors, while the sulfonyl group might modulate the compound's electronic properties, influencing reactivity and interactions. Pathways involved include enzyme inhibition or activation, receptor modulation, and signaling cascades, depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Unique Features: The unique combination of functional groups in 1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide distinguishes it from similar compounds. The presence of a trifluoromethyl group, in particular, can significantly impact its chemical and biological properties compared to analogs without this feature.

Similar Compounds:

1-(methylsulfonyl)-N-(2-(4-methyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.

1-(methanesulfonyl)-N-(2-(4-(fluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.

1-(methylthio)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide.

The subtle differences in their structures can lead to variations in their reactivity, applications, and efficacy in scientific research and industrial processes.

Activité Biologique

1-(methylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, including antimicrobial properties, interactions with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure featuring a piperidine ring, a tetrahydroquinazoline moiety, and a trifluoromethyl group. The presence of the methylsulfonyl group enhances its solubility and reactivity. Here is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H25F3N4O3S |

| Molecular Weight | 396.47 g/mol |

| LogP (octanol-water partition) | 3.12 |

| Solubility | Soluble in DMSO and ethanol |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives of tetrahydroquinazolines have shown effectiveness against both Gram-positive and Gram-negative bacteria.

In one study, compounds with similar structures were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . While specific data for this compound is limited, the structural characteristics suggest it may possess similar antimicrobial properties.

The biological activity of this compound may be attributed to its interaction with various biological targets. Compounds containing piperidine and tetrahydroquinazoline structures are known to interact with G-protein coupled receptors (GPCRs), which play critical roles in cell signaling pathways. These interactions can lead to alterations in cellular responses such as calcium ion mobilization and modulation of neurotransmitter release .

Case Studies

Several case studies have explored the biological effects of related compounds:

- Antimicrobial Efficacy : A series of tetrahydroquinazoline derivatives were synthesized and evaluated for their antimicrobial activity. The study found that certain modifications at the piperidine or quinazoline positions significantly enhanced activity against resistant strains of bacteria .

- Cytotoxicity Assessment : In vitro assays demonstrated that some analogs exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Neuroprotective Effects : Research has also highlighted the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The modulation of neurotransmitter systems through GPCR pathways was suggested as a probable mechanism .

Propriétés

IUPAC Name |

1-methylsulfonyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25F3N4O3S/c1-29(27,28)25-10-7-12(8-11-25)17(26)22-9-6-15-23-14-5-3-2-4-13(14)16(24-15)18(19,20)21/h12H,2-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAXFDOJDHUWNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.